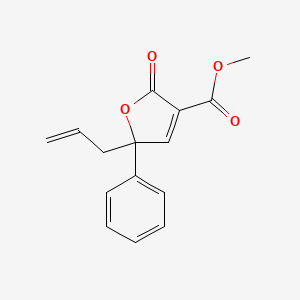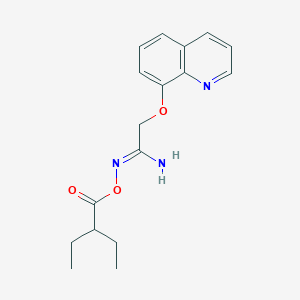![molecular formula C11H9NO4S B12897374 2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid CAS No. 89660-89-9](/img/structure/B12897374.png)
2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid is a complex organic compound featuring a benzoic acid moiety linked to an oxazole ring via a sulfanyl (thioether) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid typically involves the formation of the oxazole ring followed by its attachment to the benzoic acid moiety through a sulfanyl linkage. Common synthetic routes include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or nitriles.
Attachment to Benzoic Acid: The oxazole ring is then linked to the benzoic acid moiety using a sulfanyl bridge, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives of the oxazole ring.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The sulfanyl group may also play a role in its biological activity by affecting the compound’s redox properties.
Comparación Con Compuestos Similares
Similar Compounds
Oxazole Derivatives: Compounds like 2-(5-methyl-1,3-oxazol-4-yl)benzoic acid share structural similarities.
Thioether-Linked Compounds: Molecules such as 2-(methylthio)benzoic acid.
Uniqueness
2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid is unique due to the combination of its oxazole ring and sulfanyl linkage, which imparts distinct chemical and biological properties not commonly found in other compounds.
Propiedades
| 89660-89-9 | |
Fórmula molecular |
C11H9NO4S |
Peso molecular |
251.26 g/mol |
Nombre IUPAC |
2-[(3-oxo-1,2-oxazol-5-yl)methylsulfanyl]benzoic acid |
InChI |
InChI=1S/C11H9NO4S/c13-10-5-7(16-12-10)6-17-9-4-2-1-3-8(9)11(14)15/h1-5H,6H2,(H,12,13)(H,14,15) |
Clave InChI |
YBWDSMQHMYMEFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)SCC2=CC(=O)NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/no-structure.png)


![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)


![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)
![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)
